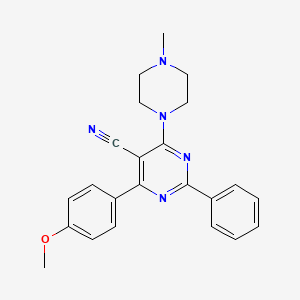

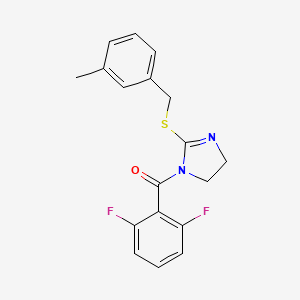

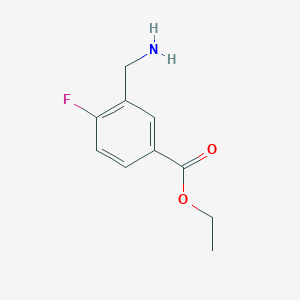

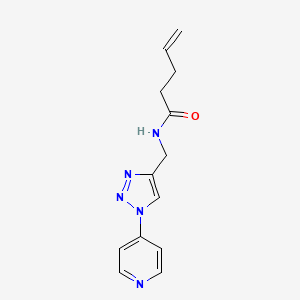

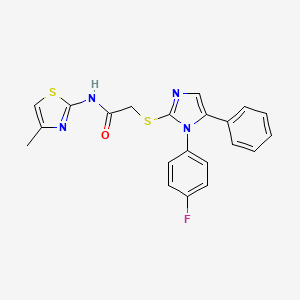

![molecular formula C29H34N4O3S3 B2503679 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide CAS No. 489470-96-4](/img/structure/B2503679.png)

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide" is a complex molecule that appears to be related to a class of compounds that exhibit significant biological activity. The related compounds in the provided papers include benzamide derivatives with various substituents that have been synthesized and evaluated for their biological properties, such as anticancer and antiallergic activities.

Synthesis Analysis

The synthesis of related compounds involves the formation of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which are synthesized using microwave irradiation, a solvent-free method that enhances the reaction speed and efficiency . Another synthesis method includes the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives followed by oxidation with copper(II) chloride to produce novel cyclic systems .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry, along with elemental analysis . The crystal structures of some derivatives have been determined using X-ray single-crystal diffraction, which provides detailed information on atom positions, bond lengths, bond angles, and dihedral angles .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of Schiff's bases, cyclization, and coordination to metal ions such as copper(II) . These reactions lead to the formation of complex structures with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of methyl functionality and multiple non-covalent interactions such as π-π interactions and hydrogen bonding can affect the gelation behavior of benzamide derivatives . The ADMET properties of some compounds have been computationally predicted to show good oral drug-like behavior .

Scientific Research Applications

Chemical Properties and Structural Analysis

- Studies have focused on analyzing the structural properties and chemical behavior of compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide. For instance, Pietsch, Nieger, and Gütschow (2007) investigated the crystal systems of related compounds, revealing the significance of weak intermolecular C-H...O=C hydrogen bonds and stronger N-H...O=C interactions in these structures (Pietsch, Nieger, & Gütschow, 2007).

Pharmacological Activity

- A study by Norman et al. (1996) explored heterocyclic analogues of similar compounds, evaluating their potential as antipsychotic agents. They discovered that certain derivatives exhibited significant in vivo activities, suggesting a potential role in psychiatric treatment (Norman, Navas, Thompson, & Rigdon, 1996).

Insecticidal Applications

- Research by Soliman et al. (2020) synthesized biologically active heterocyclic compounds with a sulfonamide-bearing thiazole moiety, demonstrating significant insecticidal effects against the cotton leafworm, Spodoptera littoralis. This study highlights the potential agricultural applications of these compounds (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).

Antimicrobial Properties

- Patel and Patel (2015) synthesized heterocyclic compounds similar to this compound, showing notable antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Patel & Patel, 2015).

Molecular Docking Studies for Drug Development

- Anuse et al. (2019) conducted molecular docking studies on similar compounds, assessing their antimicrobial activity. This research aids in understanding the molecular interactions and potential of these compounds as antimicrobial drugs (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N4O3S3/c1-5-6-16-32(4)39(35,36)21-13-11-20(12-14-21)27(34)31-29-26(28-30-23-9-7-8-10-24(23)37-28)22-15-17-33(19(2)3)18-25(22)38-29/h7-14,19H,5-6,15-18H2,1-4H3,(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQJHXMMXBTSDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-N-naphthalen-1-yl-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2503597.png)

![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride](/img/structure/B2503603.png)

![5-chloro-2-(methylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2503610.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2503613.png)

![5-amino-N-(4-methylbenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2503618.png)